molecular formula C7H7ClOS B13620885 1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol

1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol

Katalognummer: B13620885
Molekulargewicht: 174.65 g/mol
InChI-Schlüssel: ARIZFQKTAZQORR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C(_7)H(_7)ClOS. It features a thiophene ring substituted with a chlorine atom and a prop-2-en-1-ol group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Large-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products, followed by purification techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol depends on its specific application. In materials science, its nonlinear optical properties are attributed to the electronic interactions within the molecule. In biological systems, the compound may interact with specific molecular targets, although detailed pathways are not yet fully understood .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is unique due to its combination of a thiophene ring with a prop-2-en-1-ol group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .

Eigenschaften

Molekularformel

C7H7ClOS

Molekulargewicht

174.65 g/mol

IUPAC-Name

1-(5-chlorothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2

InChI-Schlüssel

ARIZFQKTAZQORR-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C1=CC=C(S1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.